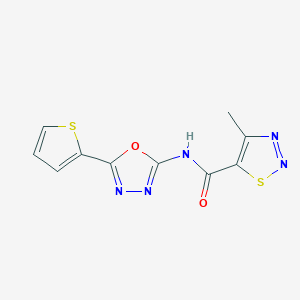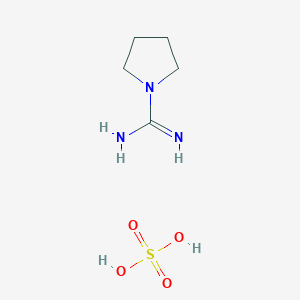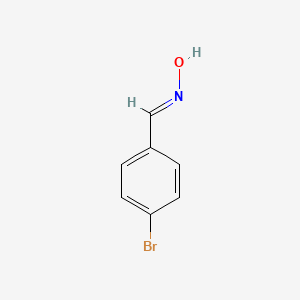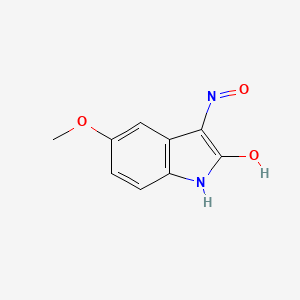![molecular formula C7H7N3O B6588179 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol CAS No. 848316-23-4](/img/structure/B6588179.png)
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that contains a triazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This tandem reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is typically carried out under microwave conditions at 140°C in dry toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s eco-friendly and additive-free nature makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it valuable in developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits JAK1 and JAK2 pathways . These interactions result in various biological effects, including anti-inflammatory and immunomodulatory activities .
Comparison with Similar Compounds
Similar Compounds
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: This compound shares a similar triazole-pyridine structure but differs in the position of the methyl group.
1,2,4-triazolo[1,5-a]pyrimidine: Another closely related compound with a similar core structure but different functional groups.
Uniqueness
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an inverse agonist and inhibitor of specific pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
7-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-2-6-8-4-9-10(6)7(11)3-5/h2-4H,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZYFKSIVQROCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=C1)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406631 |
Source


|
| Record name | SBB059274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848316-23-4, 5217-59-4 |
Source


|
| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848316-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBB059274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B6588109.png)

![3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6588123.png)
![2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6588124.png)




![(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)


